molecular formula C13H13BrClN3O B6120037 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B6120037
M. Wt: 342.62 g/mol
InChI Key: USKQMHOLORBEBN-UHFFFAOYSA-N
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Description

4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring, along with an ethyl group and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Chlorination: The chlorination of the phenyl ring is often carried out using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine, such as ethylamine, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or Grignard reagents can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(5-chloro-2-methylphenyl)-1H-pyrazole-5-carboxamide: Lacks the ethyl group.

    4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide: The carboxamide group is attached to a different position on the pyrazole ring.

Properties

IUPAC Name

4-bromo-N-(5-chloro-2-methylphenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClN3O/c1-3-18-12(10(14)7-16-18)13(19)17-11-6-9(15)5-4-8(11)2/h4-7H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKQMHOLORBEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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